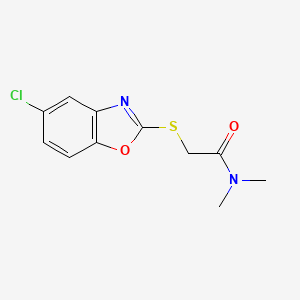![molecular formula C11H13ClN4OS B7560330 3-[(2-chloropyridin-4-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one](/img/structure/B7560330.png)
3-[(2-chloropyridin-4-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-chloropyridin-4-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CP-96,345 and is a selective antagonist of the neurotensin receptor.
Mecanismo De Acción
CP-96,345 acts as a selective antagonist of the neurotensin receptor, which is involved in the regulation of various physiological processes such as pain perception, anxiety, and dopamine release. By blocking the activity of the neurotensin receptor, CP-96,345 can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
CP-96,345 has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to decrease anxiety-like behavior, reduce pain sensitivity, and modulate dopamine release. Additionally, CP-96,345 has been shown to have antipsychotic effects and reduce drug-seeking behavior in animal models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CP-96,345 is its selectivity for the neurotensin receptor, which allows for more targeted modulation of physiological processes. Additionally, CP-96,345 has been shown to have a favorable safety profile in animal studies. However, one limitation of CP-96,345 is its relatively low potency, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on CP-96,345. One area of interest is the potential use of CP-96,345 in the treatment of anxiety and other psychiatric disorders. Additionally, further research is needed to explore the potential use of CP-96,345 in the treatment of pain and addiction. Finally, the development of more potent analogs of CP-96,345 may help to overcome some of the limitations of the compound and improve its therapeutic potential.
Métodos De Síntesis
The synthesis of CP-96,345 involves a multi-step process that includes the reaction of 2-chloropyridine-4-carboxaldehyde with thioacetic acid, followed by the reaction of the resulting intermediate with propylhydrazine and sodium azide. The final step involves the reaction of the resulting intermediate with sodium methoxide to yield CP-96,345.
Aplicaciones Científicas De Investigación
CP-96,345 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anxiolytic and antipsychotic effects in animal models, making it a potential candidate for the treatment of anxiety and schizophrenia. Additionally, CP-96,345 has been studied for its potential use in the treatment of pain, addiction, and cancer.
Propiedades
IUPAC Name |
3-[(2-chloropyridin-4-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4OS/c1-2-5-16-10(17)14-15-11(16)18-7-8-3-4-13-9(12)6-8/h3-4,6H,2,5,7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXYRFTZLQEOGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)NN=C1SCC2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-chloropyridin-4-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Fluoro-3-methylbenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7560250.png)
![3-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560257.png)

![5-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B7560268.png)








![N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide](/img/structure/B7560351.png)
![4-[3-(2-Hydroxyethyl)piperidin-1-yl]benzenesulfonamide](/img/structure/B7560357.png)